molecular formula C11H15N3 B116845 N,N-Diethyl-1H-benzo[d]imidazol-1-amine CAS No. 148320-48-3

N,N-Diethyl-1H-benzo[d]imidazol-1-amine

Cat. No.: B116845
CAS No.: 148320-48-3
M. Wt: 189.26 g/mol
InChI Key: DFOYVMHOOZXMFD-UHFFFAOYSA-N
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Description

N,N-Diethyl-1H-benzo[d]imidazol-1-amine is a benzimidazole derivative characterized by a diethylamine group substituted at the 1-position of the benzimidazole core. Benzimidazoles are heterocyclic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological properties, including anticancer, antimicrobial, and antifungal activities .

Properties

CAS No.

148320-48-3

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

N,N-diethylbenzimidazol-1-amine

InChI

InChI=1S/C11H15N3/c1-3-13(4-2)14-9-12-10-7-5-6-8-11(10)14/h5-9H,3-4H2,1-2H3

InChI Key

DFOYVMHOOZXMFD-UHFFFAOYSA-N

SMILES

CCN(CC)N1C=NC2=CC=CC=C21

Canonical SMILES

CCN(CC)N1C=NC2=CC=CC=C21

Synonyms

1H-Benzimidazol-1-amine,N,N-diethyl-(9CI)

Origin of Product

United States

Scientific Research Applications

Chemistry Applications

Building Block for Synthesis
N,N-Diethyl-1H-benzo[d]imidazol-1-amine serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions such as:

  • Substitution Reactions : The compound can undergo electrophilic and nucleophilic substitution, facilitating the introduction of functional groups.
  • Coordination Chemistry : It acts as a ligand in coordination complexes, enhancing the properties of metal ions for catalysis or material science applications.
Reaction TypeDescriptionExample Products
Electrophilic SubstitutionIntroduction of electrophiles into the aromatic systemHalogenated derivatives
Nucleophilic SubstitutionReaction with nucleophiles at the benzimidazole nitrogenAlkylated derivatives

Biological Applications

Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that derivatives of benzimidazole compounds can inhibit the growth of various bacteria and fungi.

  • Case Study : A study evaluating 1H-benzimidazole derivatives found that certain compounds demonstrated potent antibacterial effects against Staphylococcus aureus and antifungal activity against Candida albicans with minimal inhibitory concentration (MIC) values indicating strong efficacy .

Anticancer Activity
The compound has been investigated for its potential as an anticancer agent. Its mechanism involves interaction with DNA topoisomerases, which are essential for DNA replication and repair.

  • Case Study : In a series of experiments, derivatives were screened against 60 cancer cell lines at the National Cancer Institute. Compounds demonstrated varying degrees of growth inhibition, with some achieving IC50 values comparable to established chemotherapeutics .

Medical Applications

Therapeutic Potential
this compound is being studied for its potential therapeutic applications, including:

  • Antiviral Properties : Preliminary studies suggest it may inhibit viral replication.
  • Anti-inflammatory Effects : Molecular docking studies indicate potential interactions with inflammatory pathways.

Industrial Applications

Material Science
In industry, this compound is utilized in developing materials with specific properties such as dyes and catalysts. Its ability to form stable complexes makes it valuable in creating advanced materials for electronics and coatings.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

Key Structural Differences :

  • Position of Substitution :
    • 1-Position Derivatives : The target compound’s diethylamine group at the 1-position contrasts with 2-position derivatives (e.g., N,N-dimethyl-1H-benzo[d]imidazol-2-amine ). Positional isomers often exhibit divergent electronic and steric effects, influencing reactivity and biological target interactions.
    • 2-Position Derivatives : Compounds like (E)-N-(4-methoxybenzylidene)-1H-benzo[d]imidazol-2-amine () feature Schiff base substituents at the 2-position, which enhance π-conjugation and may improve fluorescence or metal-binding properties .
  • Alkyl vs. Aryl Substituents: Diethylamine (Target): Increased lipophilicity compared to dimethylamine (e.g., N,N-dimethyl-6-nitro-1H-benzo[d]imidazol-2-amine ) may enhance blood-brain barrier penetration.
Physical and Spectral Properties
  • Melting Points :
    • High melting points (>250°C) are common for hydrogen-bonded 2-amine derivatives (e.g., N-((1H-benzimidazol-2-yl)methyl)thiazol-2-amine, ) .
    • Diethylamine’s bulkiness may reduce crystallinity, lowering the target compound’s melting point compared to dimethyl analogs.
  • Spectroscopic Data :
    • IR : N–H stretches (~3400 cm⁻¹) in 2-amine derivatives () vs. absence in 1-amine derivatives due to N-alkylation .
    • NMR : Diethyl groups would show triplet (δ ~1.0–1.5 ppm) and quartet (δ ~3.0–3.5 ppm) signals, distinct from dimethyl singlets (δ ~3.0 ppm, ) .

Data Table: Comparative Analysis of Benzimidazole Derivatives

Compound Name Substituent Position Functional Group Synthesis Method Yield (%) Melting Point (°C) Key Biological Activity Reference
N,N-Diethyl-1H-benzo[d]imidazol-1-amine 1 Diethylamine Alkylation (inferred) - - - -
13d (trimethoxyphenyl derivative) 6 Piperazinyl, aryl Column chromatography 60.9 - Anticancer
(E)-N-(4-methoxybenzylidene)-2-amine 2 Methoxybenzylidene Aldehyde condensation - - Fluorescence
N,N-Dimethyl-6-nitro-2-amine 2 Dimethylamine, nitro Nitration/alkylation - - -
N-((1H-benzimidazol-2-yl)methyl)thiazol-2-amine 2 Thiazole-methyl Reflux/recrystallization 69 >250 -
Mercapto/methyl derivatives () 1 Methyl/mercapto Grinding/condensation - - Cytotoxic (A549)

Q & A

Q. What are the established synthetic routes for N,N-Diethyl-1H-benzo[d]imidazol-1-amine, and how do reaction conditions influence yield and purity?

The compound can be synthesized via cyclization of substituted benzimidazole precursors. For example, refluxing brominated intermediates with diethylamine in polar aprotic solvents (e.g., DMF) under nitrogen yields the target product. Key steps include:

  • Intermediate preparation : Bromination at the imidazole nitrogen using HBr/acetic acid (reflux, 12 hours) .
  • Nucleophilic substitution : Reaction with diethylamine at 80–100°C for 6–8 hours .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity. Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio of brominated precursor to diethylamine) .

Q. Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

  • 1H/13C NMR : Assign peaks using deuterated DMSO or CDCl3. The diethyl groups show characteristic triplet (CH2, δ 1.1–1.3 ppm) and quartet (N–CH2, δ 3.4–3.6 ppm) signals .
  • X-ray crystallography : Single-crystal analysis (Mo-Kα radiation, 295 K) confirms bond angles and dihedral planes. For example, C–N bond lengths in the imidazole ring typically range from 1.32–1.38 Å .
  • Mass spectrometry (ESI-MS) : Molecular ion peaks [M+H]+ at m/z 229.3 (theoretical 229.30) validate molecular weight .

Advanced Research Questions

Q. How can density functional theory (DFT) models predict the electronic properties of this compound, and what functional is optimal for accuracy?

Hybrid functionals like B3LYP (Becke-3-parameter Lee-Yang-Parr) are recommended for calculating HOMO-LUMO gaps and electrostatic potential surfaces. Key steps:

  • Basis set selection : 6-31G(d,p) for geometry optimization .
  • Solvent effects : Include polarizable continuum models (e.g., IEF-PCM for DMSO) to mimic experimental conditions .
  • Validation : Compare computed NMR chemical shifts (<2 ppm deviation) and IR vibrational modes (e.g., C–N stretch at 1250–1300 cm⁻¹) with experimental data .

Q. What strategies resolve contradictions between computational predictions and experimental pharmacological data for this compound?

Discrepancies in binding affinity (e.g., CB2 receptor vs. BRAF kinase) may arise from:

  • Conformational flexibility : Use molecular dynamics (MD) simulations (AMBER/CHARMM force fields) to assess rotamer populations in aqueous vs. lipid environments .
  • Off-target interactions : Perform kinome-wide profiling (Eurofins DiscoverX) to identify unintended targets .
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding constants (KD) for direct comparison with docking scores .

Q. How can structure-activity relationship (SAR) studies improve the anticancer potency of derivatives targeting V600EBRAF?

  • Scaffold modification : Introduce sulfonamide groups at the pyrimidine-2-amine position via ethyl/propyl bridges. Derivatives with propylamine (e.g., compound 12l) show IC50 values of 0.49 µM against V600EBRAF due to enhanced hydrophobic interactions .
  • Substituent effects : Electron-withdrawing groups (e.g., –CF3) at the benzimidazole 4-position improve cellular uptake (logP < 3.5) and reduce efflux .
  • In vivo validation : Use NCI-60 cell lines for broad-spectrum activity screening. Compound 12e inhibits melanoma (LOX-IMVI, GI50 = 1.2 µM) and colon cancer (HCT-116, GI50 = 1.8 µM) .

Methodological Considerations

Q. What protocols mitigate side reactions during the synthesis of this compound derivatives?

  • Temperature control : Maintain reflux <100°C to avoid decomposition of diethylamine .
  • Catalyst optimization : Use Pd/C (5% w/w) for cross-coupling reactions to minimize byproducts (e.g., dimerization) .
  • Real-time monitoring : TLC (Rf = 0.4 in ethyl acetate/hexane) or inline FTIR tracks reaction progress .

Q. Which in vitro assays are most suitable for evaluating the CB2 receptor agonism of benzimidazole derivatives?

  • cAMP inhibition : Use CHO-K1 cells expressing human CB2. EC50 values <10 nM indicate high potency (e.g., compound 34, EC50 = 7.5 µM at CB1 vs. 4.1 nM at CB2) .
  • β-arrestin recruitment : TR-FRET assays (e.g., CisBio) quantify biased agonism .
  • Lipophilicity optimization : Calculate LipE (Lipophilic Efficiency = pKi – logP) to balance potency and metabolic stability. Target LipE >5 .

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